molecular formula C27H30N2 B15211956 5,11-Diethyl-6-pentyl-5,11-dihydroindolo[3,2-b]carbazole CAS No. 910112-00-4

5,11-Diethyl-6-pentyl-5,11-dihydroindolo[3,2-b]carbazole

Cat. No.: B15211956
CAS No.: 910112-00-4
M. Wt: 382.5 g/mol
InChI Key: LSLHDJDEWNXWPP-UHFFFAOYSA-N
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Description

5,11-Diethyl-6-pentyl-5,11-dihydroindolo[3,2-b]carbazole (hereafter referred to as the diethyl-pentyl ICZ) belongs to the indolo[3,2-b]carbazole (ICZ) family, a class of nitrogen-rich ladder-type heteroaromatic compounds. These molecules feature fused indole and carbazole moieties, creating a planar, π-conjugated backbone critical for charge transport in organic electronics and photophysical applications . The diethyl-pentyl ICZ is distinguished by its substituents: ethyl groups at the N5 and N11 positions and a pentyl chain at C5. These substitutions enhance solubility in organic solvents while maintaining electronic delocalization, making it suitable for solution-processed optoelectronic devices .

Properties

CAS No.

910112-00-4

Molecular Formula

C27H30N2

Molecular Weight

382.5 g/mol

IUPAC Name

5,11-diethyl-12-pentylindolo[3,2-b]carbazole

InChI

InChI=1S/C27H30N2/c1-4-7-8-15-21-26-20-14-10-12-17-24(20)28(5-2)25(26)18-22-19-13-9-11-16-23(19)29(6-3)27(21)22/h9-14,16-18H,4-8,15H2,1-3H3

InChI Key

LSLHDJDEWNXWPP-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C2C(=CC3=C1C4=CC=CC=C4N3CC)C5=CC=CC=C5N2CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,11-Diethyl-6-pentyl-5,11-dihydroindolo[3,2-b]carbazole typically involves a multi-step process. One common method includes the double Friedel–Crafts acylation of 5,11-dihexyl-6,12-di(hetero)aryl-substituted 5,11-dihydroindolo[3,2-b]carbazoles with 2-iodobenzoyl chloride in the presence of SnCl4, followed by regioselective palladium-catalyzed cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Oxidative Coupling Reactions

The compound undergoes oxidative coupling to form novel dimers. Reaction conditions dictate the coupling type (C–C or C–N):

Reagent/Conditions Product Type Key Observations Yield Source
FeCl₃·6H₂OC–C coupled dimerForms fused C–C linkages; structurally rigid due to planar indolo-carbazole system.Not specified
Air oxidation or Pd(OAc)₂C–N coupled dimersGenerates two distinct C–N dimers via radical intermediates.Not specified

These dimerization pathways highlight its potential in synthesizing extended π-conjugated systems for materials science applications .

Nitration and Subsequent Functionalization

Electrophilic aromatic nitration and downstream modifications are well-documented:

Nitration with Acetyl Nitrate

Substrate Product Position Conditions Notes
6,12-Di(hetero)aryl-substituted derivatives2,8-Dinitro derivativesC-2 and C-8Acetyl nitrate, 0–5°CDouble nitration; regioselectivity confirmed .
6,12-Unsubstituted derivatives6,12-Dinitro derivativesC-6 and C-12Acetyl nitrate, 0–5°CCompetitive mono-nitration observed at C-6 .

Reduction of Nitro Derivatives

Substrate Reagent Product Outcome
2-Nitro derivativesZn/HCl2-Amino derivativesRetains indolo-carbazole framework .
6,12-Dinitro derivativesZn/HClDenitrohydrogenationYields 6,12-unsubstituted parent compound .

Bromination and Formylation

  • Bromination : Occurs at C-2 and C-8 positions of 6,12-dinitro derivatives .

  • Formylation : Selective at C-2 position under Vilsmeier-Haack conditions .

Nucleophilic Aromatic Substitution

6,12-Dinitro derivatives react with nucleophiles:

Nucleophile Product Substitution Pattern Notes
Potassium thiolates6,12-Dithiol derivativesBoth nitro groups replacedComplete substitution due to electron deficiency .
Indole/carbazole saltsMono-substituted derivativesSingle nitro group replacedSteric hindrance limits second substitution .

Stability and Reaction Optimization

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reaction rates in alkylation steps.

  • Temperature : High temperatures (e.g., 180°C) necessary for Cu-mediated coupling reactions .

  • Purity Control : HPLC and total nitrogen analysis confirm ≥98% purity for synthesized batches .

Mechanism of Action

The mechanism of action of 5,11-Diethyl-6-pentyl-5,11-dihydroindolo[3,2-b]carbazole is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound’s structure allows it to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which can influence its biological activity .

Comparison with Similar Compounds

Table 1: Substituent Effects on Key ICZ Derivatives

Compound Name N5/N11 Substituents C6/C12 Substituents Key Properties/Applications References
Diethyl-pentyl ICZ Ethyl C6: Pentyl; C12: Unspecified Enhanced solubility, oxidative dimerization
5,11-Dihexyl-6,12-diphenyl ICZ (4a) Hexyl Diphenyl High thermal stability (mp 203–204°C), used in semiconductors
5,11-Bis(3-methoxyphenyl)-6-pentyl ICZ 3-Methoxyphenyl C6: Pentyl Ionization potential: 5.31–5.47 eV; hole mobility >10⁻³ cm²/V·s
2,8-Dicyano ICZ derivatives Variable alkyl Variable substituents Lower LUMO, electron-transport materials
1TICz (TADF emitter) Phenyl Triazine acceptor ΔEST = 0.18 eV; used in OLEDs

Electronic and Photophysical Properties

  • HOMO-LUMO Levels: The diethyl-pentyl ICZ’s HOMO (-5.14 to -5.07 eV) is comparable to methoxyphenyl-substituted ICZs but higher than triazine-containing 1TICz (-5.6 eV), indicating stronger electron-donating capacity . 2,8-Dicyano derivatives exhibit LUMO levels reduced by ~1.0 eV due to electron-withdrawing cyano groups .
  • Charge Transport :

    • The diethyl-pentyl ICZ’s hole mobility is lower than methoxyphenyl derivatives (>10⁻³ cm²/V·s) due to shorter alkyl chains reducing molecular packing .
    • Dihexyl-diphenyl ICZ (4a) shows improved crystallinity, enhancing charge mobility in thin-film devices .

Oxidative and Functionalization Potential

The diethyl-pentyl ICZ’s C6 pentyl chain enables unique reactivity:

  • Oxidative Dimerization : Forms C–C or C–N coupled dimers under FeCl₃ or Pd(OAc)₂, respectively, a pathway less accessible in sterically hindered diphenyl-substituted ICZs .
  • Formylation and Derivatization: Like other ICZs, it undergoes C2/C8 formylation for subsequent functionalization (e.g., cyano or thiazole groups), though yields depend on substituent bulk .

Key Research Findings

  • Optoelectronic Applications : Diethyl-pentyl ICZ’s solubility and moderate HOMO make it a candidate for solution-processed OLEDs, though its efficiency lags behind triazine-based 1TICz (EQE: 22% vs. 28%) .
  • Stability : Ethyl/pentyl substituents enhance moisture resistance compared to aryl-substituted ICZs, critical for device longevity .

Q & A

Basic: What are the common synthetic routes for 5,11-dihydroindolo[3,2-b]carbazole derivatives?

Answer:
The core indolo[3,2-b]carbazole (ICZ) scaffold is typically synthesized via:

  • Fischer indolization : Cyclohexane-1,4-dione bisphenylhydrazone treated with glacial acetic and concentrated sulfuric acid, though yields are low (20–50%) due to competing angular isomer formation .
  • Acid-catalyzed condensation : Indole and aldehydes (e.g., benzaldehyde) with hydroiodic acid (HI) or iodine as catalysts, followed by aromatization with iodine to form 6,12-diaryl-5,11-dihydro-ICZs (moderate yields: 40–50%) .
  • N-Alkylation : For 5,11-dialkyl derivatives, alkylation of ICZ precursors (e.g., using 2-ethylhexyl bromide) improves solubility and processability .

Advanced: How can synthetic yields and regioselectivity be optimized for 6-pentyl-5,11-diethyl derivatives?

Answer:

  • Catalyst selection : HI (57%) in acetonitrile improves condensation efficiency between indole and aldehydes, reducing side products .
  • Aromatization control : Post-condensation treatment with iodine in refluxing acetonitrile ensures complete dehydrogenation, increasing yields to ~50% .
  • N-Alkylation optimization : Using alkyl bromides (e.g., ethyl bromide) with phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances alkylation efficiency, achieving 80% yield for 5,11-diethyl derivatives .

Basic: What characterization techniques are critical for confirming ICZ derivatives?

Answer:

  • 1H/13C NMR : Key for tracking alkylation (δ 0.87–1.70 ppm for aliphatic protons) and aromatic substitution patterns (δ 7.10–7.78 ppm) .
  • ESI-MS : Validates molecular weight (e.g., m/z = 566.98 for dibromo derivatives) .
  • UV-vis/fluorescence : Absorption peaks at 403–424 nm (π–π* transitions) and emission at 451 nm confirm extended conjugation .

Advanced: How do substituent positions (e.g., 2,8 vs. 3,9 dibromo) affect electronic properties?

Answer:

  • Bromine substitution : 2,8-dibromo derivatives exhibit red-shifted UV-vis absorption (424 nm) compared to 3,9-dibromo isomers (415 nm) due to enhanced electron delocalization .
  • Alkyl chain effects : N-Alkylation (e.g., 2-ethylhexyl) induces bathochromic shifts (6–7 nm) via electron-donating effects, altering HOMO-LUMO gaps .
  • Optoelectronic tuning : Methoxyphenyl substituents at N-atoms lower ionization potentials (5.31–5.47 eV), enhancing hole transport in OLEDs .

Basic: What are the primary applications of ICZ derivatives in materials science?

Answer:

  • Organic electronics : As hole-transport layers in OLEDs (e.g., BN-ICz derivatives with λem = 520 nm, FWHM = 20 nm) .
  • Metal-organic frameworks (MOFs) : Dicarboxylate-functionalized ICZs form Zn-MOF-ICz with in-situ oxidative dehydrogenation, enabling porous materials for sensing .

Advanced: How can functionalization (nitration, bromination) expand ICZ utility?

Answer:

  • Nitration : Acetyl nitrate introduces nitro groups at C-2/C-8 (for 6,12-diaryl ICZs) or C-6/C-12 (for unsubstituted ICZs). Reduction with Zn/HCl yields amino derivatives for further coupling .
  • Bromination : FeBr3 or Pd(OAc)2 enables C-C/C-N dimerization, forming electroactive polymers .
  • Nucleophilic substitution : Potassium thiolates displace nitro groups, enabling S-heterocycle integration .

Basic: What challenges arise in characterizing ICZ derivatives?

Answer:

  • Solubility issues : Bulky substituents (e.g., 2-ethylhexyl) improve solubility in chloroform/THF, but highly substituted derivatives (e.g., 2BOICz) may require solid-state NMR .
  • Isomer discrimination : 1H NMR coupling patterns (e.g., trans vs. cis isomers in tetrahydro-ICZs) and X-ray crystallography resolve structural ambiguities .

Advanced: How to address contradictions in reaction outcomes (e.g., mono vs. di-substitution)?

Answer:

  • Regioselectivity control : Steric hindrance from 6-pentyl groups directs nitration to C-2/C-8 over C-6/C-12 .
  • Competing pathways : Oxidants like FeCl3 favor C-C dimerization, while Pd(OAc)2 promotes C-N coupling .
  • Reaction monitoring : In-situ FTIR tracks intermediate formation (e.g., 3429 cm⁻¹ for NH stretching) .

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